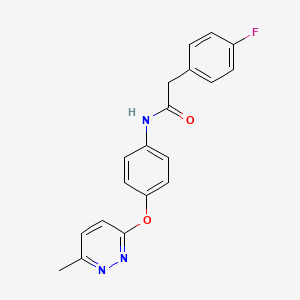

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-13-2-11-19(23-22-13)25-17-9-7-16(8-10-17)21-18(24)12-14-3-5-15(20)6-4-14/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYKASCTABHKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-fluoroaniline, which undergoes acylation to form 4-fluoroacetanilide. This intermediate is then reacted with 4-(6-methylpyridazin-3-yloxy)benzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and alkoxides.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Pyridazine vs.

- Methyl Substitution : The 6-methyl group on pyridazine may enhance metabolic stability compared to unsubstituted heterocycles, as seen in LBJ-07’s methylpyridine derivative .

- Linkage Effects : The ether linkage (oxy) in the target compound contrasts with thioether linkages (LBJ-03, LBJ-07), which typically increase lipophilicity and membrane permeability .

Pyridazine-Containing Analogs ()

A structurally related compound, 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinyl)acetamide, features a pyridazine ring with a ketone group at position 5. This highlights the importance of substituent choice in modulating physicochemical and pharmacological profiles .

Substituent-Driven Solubility Trends ()

Solubility data for simpler analogs provides insights:

- N-(4-Fluorophenyl)acetamide (entry 1360 in ) has a solubility of 1360 mg/L, reflecting the parent structure’s moderate hydrophilicity.

- N-(4-Methoxyphenyl)acetamide (entry 1707) shows higher solubility (1707 mg/L) due to the methoxy group’s polarity.

- The target compound’s pyridazine and methyl groups likely reduce solubility compared to these simpler analogs, while the ether linkage may partially offset this effect.

- A morpholine-containing analog (N-[4-(4-morpholinylcarbonyl)phenyl]acetamide , ) demonstrates how polar groups like morpholine enhance solubility, a design consideration absent in the target compound .

Biological Activity

2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a fluorophenyl group, a pyridazinyl moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 314.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 314.36 g/mol |

| CAS Number | 2415538-76-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various biochemical pathways that are crucial for cellular function.

- Target Enzymes and Receptors : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity and leading to downstream effects on cell proliferation and apoptosis.

- Biochemical Pathways : It may influence pathways such as the electron transport chain, which is critical for ATP production, thereby affecting cellular energy metabolism.

Antitumor Activity

Research indicates that derivatives of the compound exhibit significant antitumor effects. For example, compounds structurally related to this molecule have demonstrated cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values reported around 0.46 μM.

- A375 (melanoma) : IC50 values as low as 4.2 μM.

These findings suggest that modifications in the structure can enhance potency against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial effects:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Case Studies

- Anticancer Screening : A study evaluated a series of compounds related to this molecule for their anticancer potential against various cell lines. The results indicated that several derivatives exhibited strong antiproliferative effects, particularly those with specific substitutions on the phenyl ring.

- Antifungal Activity : Another research effort focused on the antifungal activity of similar compounds, revealing that certain derivatives showed effective inhibition of fungal growth by disrupting cell wall synthesis and metabolic processes.

Q & A

Q. What analytical techniques are most reliable for confirming the identity and purity of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide?

To confirm structural identity, use Nuclear Magnetic Resonance (NMR) for verifying proton and carbon environments (e.g., fluorophenyl and pyridazine ring signals). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. Infrared (IR) Spectroscopy confirms functional groups like the amide C=O stretch (~1650–1680 cm⁻¹) and ether linkages. Purity is assessed via HPLC with UV detection (λ = 254–280 nm) and thin-layer chromatography (TLC) using silica gel plates and appropriate eluents (e.g., ethyl acetate/hexane mixtures) .

Q. What synthetic strategies are recommended for multi-step preparation of this compound?

A typical synthesis involves:

Etherification : Reacting 4-aminophenol with 6-methylpyridazin-3-yl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether intermediate.

Amide Coupling : Using 2-(4-fluorophenyl)acetic acid activated with EDCI/HOBt, reacted with the intermediate in dichloromethane (DCM) at 0–25°C.

Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization (e.g., ethanol/water) .

Q. How can researchers assess the compound’s stability under different storage conditions?

Perform accelerated stability studies :

- Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Monitor degradation via HPLC for purity loss and LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group). Use thermal gravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR signals) be resolved during characterization?

- DEPT-135 and 2D NMR (COSY, HSQC) clarify ambiguous proton-carbon correlations, especially for overlapping pyridazine and fluorophenyl signals.

- Variable Temperature NMR resolves dynamic effects (e.g., rotational barriers in the acetamide group).

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What methodologies optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Screen solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (60–100°C) to maximize etherification efficiency.

- Flow Chemistry : For amide coupling, use continuous flow reactors to improve mixing and reduce side reactions.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers investigate the compound’s structure-activity relationship (SAR) for biological targets?

- Analog Synthesis : Modify the pyridazine (e.g., 6-ethyl vs. 6-methyl) or fluorophenyl moiety (e.g., chloro substitution).

- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (Z′-LYTE™).

- Molecular Docking : Compare binding poses in homology models of target proteins (e.g., COX-2) using AutoDock Vina .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) in PBS.

- Nanoparticle Formulation : Prepare liposomal or PLGA-based nanoparticles via solvent evaporation.

- pH Adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) if the acetamide group is protonated .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be analyzed?

- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes.

- Membrane Permeability : Assess via Caco-2 cell monolayers (Papp values).

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify unintended interactions .

Data Contradiction & Mechanistic Analysis

Q. What experimental approaches explain discrepancies in reported IC₅₀ values across studies?

- Assay Standardization : Use the same cell line (e.g., MCF-7), passage number, and ATP concentration in viability assays.

- Positive Controls : Include reference inhibitors (e.g., staurosporine) to validate assay conditions.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Q. How can researchers elucidate the mechanism of oxidative degradation observed in stability studies?

- LC-HRMS/MS : Identify degradation products (e.g., hydroxylation at the pyridazine ring).

- Radical Trapping : Add BHT (butylated hydroxytoluene) to assess peroxide-mediated pathways.

- Forced Degradation : Expose the compound to H₂O₂ (3% w/v) and track kinetics via UV spectroscopy .

Tables for Key Data

Q. Table 1: Optimal Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 12h | 78 | 98.5 |

| Amide Coupling | EDCI/HOBt, DCM, 25°C, 6h | 85 | 99.1 |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Analog | Modification | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent | None | 12.3 ± 1.5 | 8.2 |

| A | 6-Ethyl pyridazine | 9.8 ± 0.9 | 5.1 |

| B | 4-Chlorophenyl | 18.6 ± 2.1 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.